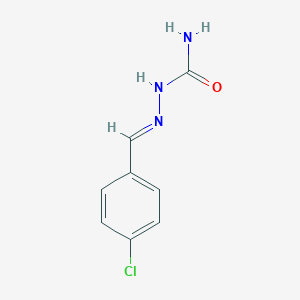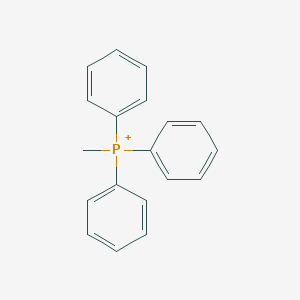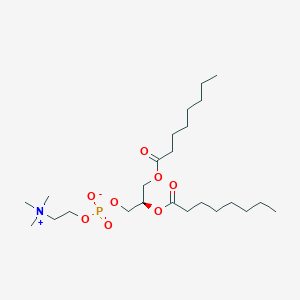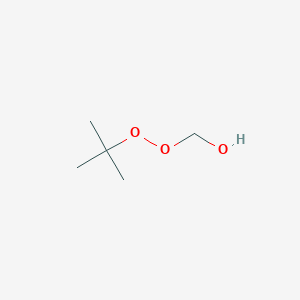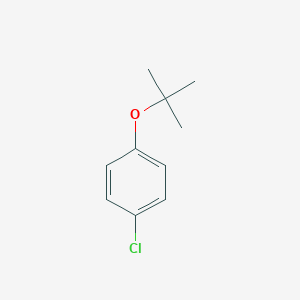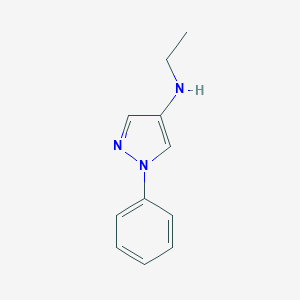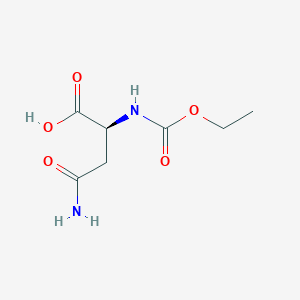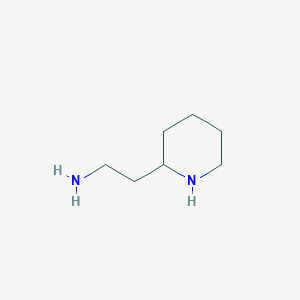![molecular formula C13H12N2 B096700 2,3-Dimethylbenzo[e]benzimidazole CAS No. 18838-79-4](/img/structure/B96700.png)
2,3-Dimethylbenzo[e]benzimidazole
描述
2,3-Dimethylbenzo[e]benzimidazole is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system. This compound is part of the benzimidazole family, which is known for its diverse range of biological and pharmacological activities. Benzimidazoles have been extensively studied due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzo[e]benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, where o-phenylenediamine reacts with carboxylic acids under high temperatures to form the benzimidazole core .
Industrial Production Methods: Industrial production of benzimidazoles, including this compound, often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as nickel or palladium are used to facilitate the cyclization reactions under milder conditions compared to traditional methods .
化学反应分析
Types of Reactions: 2,3-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Halogenated benzimidazoles and other substituted derivatives.
科学研究应用
2,3-Dimethylbenzo[e]benzimidazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3-Dimethylbenzo[e]benzimidazole involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .
相似化合物的比较
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
Uniqueness: 2,3-Dimethylbenzo[e]benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 3 positions can enhance its stability and interaction with biological targets compared to unsubstituted benzimidazole .
属性
IUPAC Name |
2,3-dimethylbenzo[e]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15(9)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEQLQJAYZVHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
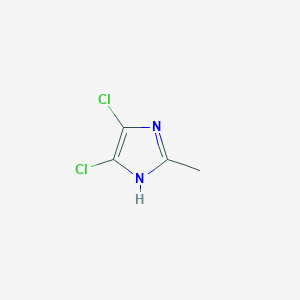
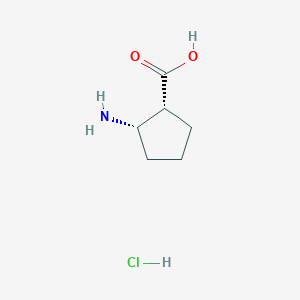
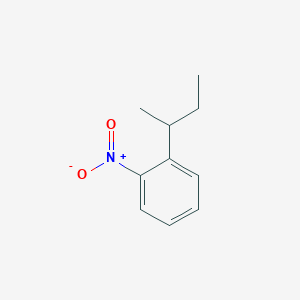
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
